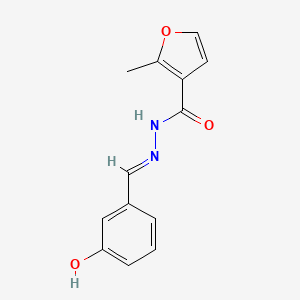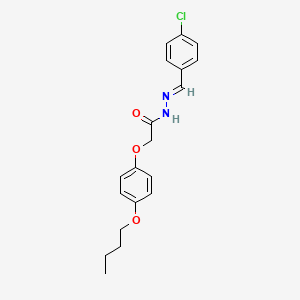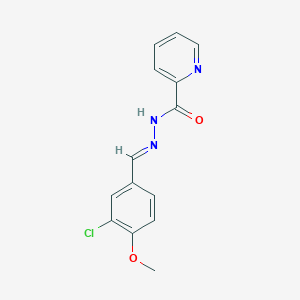![molecular formula C18H23N3O B3866295 N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide
Overview
Description
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide, also known as APH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APH is a member of the hydrazide family of compounds, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial and antiviral drugs.
Advantages and Limitations for Lab Experiments
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is also relatively non-toxic, making it a safe compound to work with in the laboratory. However, one limitation of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide. One area of research is the development of new synthetic methods for the production of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide and related compounds. Another area of research is the investigation of the mechanism of action of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide and its potential use in the treatment of cancer and other diseases. Finally, there is a need for further studies on the biochemical and physiological effects of N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide, particularly in vivo studies to determine its efficacy and safety in animal models.
Scientific Research Applications
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In addition, N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[(E)-1-(1-adamantyl)ethylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(20-21-17(22)16-4-2-3-5-19-16)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAIVAYHKQNNEP-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)
![N'-[(3-methyl-2-thienyl)methylene]isonicotinohydrazide](/img/structure/B3866262.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B3866277.png)
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)


![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B3866319.png)
![2-chlorobenzaldehyde O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B3866322.png)